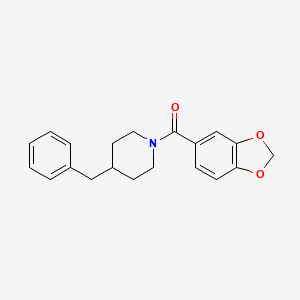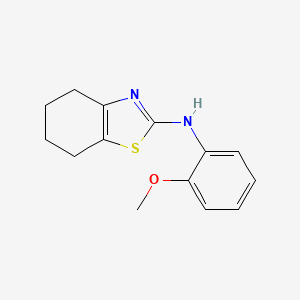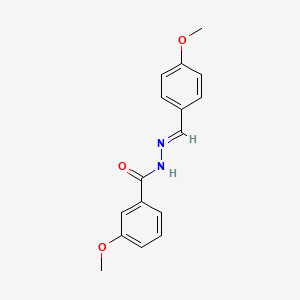
N,N-diethyl-2-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N-diethyl-2-pyrimidinecarboxamide derivatives can be accomplished through various methods, including condensation reactions. For instance, 2-diethylamino-6-methyl-4(3H)-pyrimidinones are synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine (Craciun et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, has been studied using X-ray crystallography and quantum-chemical calculations. These studies reveal the tautomeric forms and provide insights into the molecular arrangement in the solid state (Craciun et al., 1999).
Chemical Reactions and Properties
Pyrimidinone derivatives undergo various chemical reactions, forming different products under specific conditions. For example, reactions with (hetero)aromatic C-nucleophiles have been explored for the synthesis of related compounds (Smolobochkin et al., 2019). These reactions showcase the chemical versatility and reactivity of pyrimidine derivatives.
Physical Properties Analysis
The physical properties of pyrimidinones and their derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for their applications. For instance, the crystal structure of similar compounds like methyl 4-diethylamino-2-formamidothieno[2,3-d]-pyrimidine-6-carboxylate demonstrates significant stacking interactions, indicating strong intermolecular forces (Tsiveriotis et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomerism, of N,N-diethyl-2-pyrimidinecarboxamide derivatives are important for their functional applications. The study of tautomerism in compounds like 2-diethylamino-6-methyl-4(3H)-pyrimidinones provides valuable insights into their chemical behavior (Craciun et al., 1998).
Aplicaciones Científicas De Investigación
Peptide Nucleic Acid-Assisted Topological Labeling of Duplex DNA
Peptide nucleic acids (PNAs), including those related to pyrimidine derivatives, are used for designing novel interlocked DNA nanostructures such as locked pseudorotaxanes or locked catenanes. These structures allow highly localized DNA detection and effective micromanipulations with DNA duplexes through precise spatial positioning of various ligands on the DNA scaffold (Demidov et al., 2001).
Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes
Pyrimidine derivatives, such as pyrimidine-5-carboxamide compounds, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders including type 2 diabetes mellitus (T2DM) and chronic kidney disease. These compounds offer a therapeutic mechanism for ameliorating metabolic syndrome, cardiovascular disease, and insulin resistance (Sabnis, 2021).
Sustainable Synthesis of Quinolines and Pyrimidines
Manganese PNP pincer complexes catalyze the environmentally benign synthesis of substituted quinolines and pyrimidines. This sustainable method emphasizes high atom efficiency and selective bond formations, releasing hydrogen and water as byproducts (Mastalir et al., 2016).
Antioxidant and Antimicrobial Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, for instance, have shown promising antioxidant activity, influenced by the attached alkyl fragment (Rani et al., 2012).
Small Molecule-capped Gold Nanoparticles as Potent Antibacterial Agents
Amino-substituted pyrimidines, when presented on gold nanoparticles, demonstrate antibacterial activities against multidrug-resistant clinical isolates. These compounds disrupt bacterial cell membranes by sequestration of magnesium or calcium ions, highlighting a novel strategy in designing antibacterial agents (Zhao et al., 2010).
Propiedades
IUPAC Name |
N,N-diethylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-10-6-5-7-11-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBISGKIHINLPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)